molecular formula C8H4Cl2O2 B1616571 2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde CAS No. 38923-36-3

2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde

Cat. No.: B1616571
CAS No.: 38923-36-3
M. Wt: 203.02 g/mol
InChI Key: MDMMYRFYWOFYSV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorophenylhydrazine with ethyl oxalyl chloride under controlled conditions to yield the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of by-products, optimizing the reaction conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the growth of bacteria .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylhydrazine: A precursor in the synthesis of 2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde.

    3,4-Dichlorophenyl isocyanate: Another compound with similar structural features and reactivity.

    Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in various organic reactions.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMYRFYWOFYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298283
Record name (3,4-dichlorophenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38923-36-3
Record name NSC122222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dichlorophenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-dichloroacetophenone (5.39 mmol, 1.02 g) was dissolved in dimethyl sulfoxide (13 mL), and 48% hydrobromic acid (1.83 mL) was gradually added at room temperature. The mixture was stirred overnight at 60° C., and then the reactor was cooled to room temperature. The reaction solution was poured into water (50 mL) at 0° C. and stirred for about 1 hour. The precipitated solid was recovered by filtration, washed with water and dried by means of a vacuum pump to give the desired product as a pale yellow solid (0.780 g, yield 71%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde
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2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde
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